Cas no 170569-87-6 (Desmethyl Celecoxib)

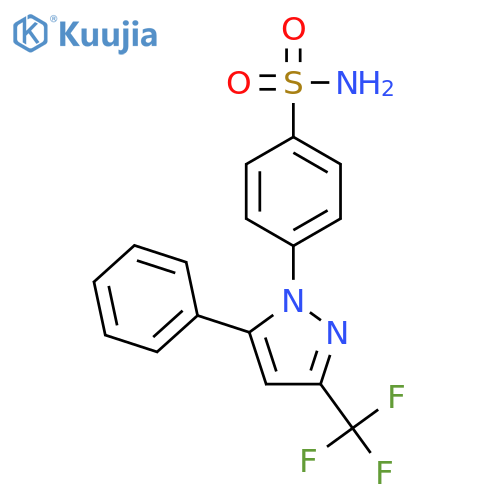

Desmethyl Celecoxib structure

商品名:Desmethyl Celecoxib

Desmethyl Celecoxib 化学的及び物理的性質

名前と識別子

-

- 1-hexadecanoyl-2-(p-nitrophenoxysuccinoyl)-sn-glyceryl-3-phosphorylcholine

- 4-[5-(phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

- 4-[5-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]BENZENESULFONAMIDE

- CAY10452

- Desmethyl Celecoxib

- [3',6'-BIS(ACETYLOXY)-3-OXOSPIRO[ISOBENZOFURAN-1(3H),9'-[9H]XANTHEN]-5-YL]-2-[[(5Z,8Z,11Z,14Z)-1-OXO-5,8,11,14-EICOSATETRAENYL]AMINO]ETHYL ESTER CARBAMIC ACID

- 4-[5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BENZENESULFONAMIDE

- CAY10454

- COX-2 INHIBITOR, PTPBS

- PTPBS

- Celecoxib Impurity 3

- 4-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

- CHEMBL29920

- BCP34247

- CAY-10452

- 170569-87-6

- S0761

- Desmethyl Celecoxib;4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

- Benzenesulfonamide, 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-

- MS-25877

- HY-118139

- 4-(5-Phenyl-3-trifluoromethyl-pyrazol-1-yl)-benzenesulfonamide

- BDBM50057518

- 4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide

- VGA56987

- DB-205519

- 228KL4J7NY

- MQPLMBSDWYIIID-UHFFFAOYSA-N

- F75899

- SCHEMBL213784

- AKOS028111806

- CS-0065275

- Desmethyl Celecoxib?

-

- インチ: InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)

- InChIKey: MQPLMBSDWYIIID-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 367.060232g/mol

- ひょうめんでんか: 0

- XLogP3: 3

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 回転可能化学結合数: 3

- どういたいしつりょう: 367.060232g/mol

- 単一同位体質量: 367.060232g/mol

- 水素結合トポロジー分子極性表面積: 86.4Ų

- 重原子数: 25

- 複雑さ: 550

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 522.5±60.0 °C at 760 mmHg

- フラッシュポイント: 269.8±32.9 °C

- PSA: 77.98

- じょうきあつ: 0.0±1.4 mmHg at 25°C

Desmethyl Celecoxib セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Desmethyl Celecoxib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC28383-100mg |

Desmethyl Celecoxib |

170569-87-6 | >98% | 100mg |

$850.0 | 2023-09-15 | |

| DC Chemicals | DC28383-250mg |

Desmethyl Celecoxib |

170569-87-6 | >98% | 250mg |

$1450.0 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11005-200 mg |

Desmethyl Celecoxib |

170569-87-6 | 99.98% | 200mg |

¥3325.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21096-25mg |

CAY10452 |

170569-87-6 | 98% | 25mg |

¥4003.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1229617-250mg |

4-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide |

170569-87-6 | 95% | 250mg |

$1000 | 2024-06-03 | |

| ChemScence | CS-0065275-25mg |

Desmethyl Celecoxib |

170569-87-6 | 99.09% | 25mg |

$90.0 | 2021-09-02 | |

| TRC | D289590-100mg |

Desmethyl Celecoxib |

170569-87-6 | 100mg |

$ 196.00 | 2023-04-17 | ||

| MedChemExpress | HY-118139-100mg |

Desmethyl Celecoxib |

170569-87-6 | 99.42% | 100mg |

¥2500 | 2024-05-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11005-10 mg |

Desmethyl Celecoxib |

170569-87-6 | 99.98% | 10mg |

¥417.00 | 2022-04-26 | |

| S e l l e c k ZHONG GUO | S0761-5mg |

Desmethyl Celecoxib |

170569-87-6 | 99.69% | 5mg |

¥2841.93 | 2023-09-15 |

Desmethyl Celecoxib 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

170569-87-6 (Desmethyl Celecoxib) 関連製品

- 111079-04-0(1H-Pyrazole,5-methyl-1-phenyl-3-(trifluoromethyl)-)

- 169590-42-5(Celecoxib)

- 142623-20-9(1H-Pyrazole,1-methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-)

- 170570-01-1(4-Desmethyl-3-methyl Celecoxib)

- 6831-89-6(1,5-Diphenyl-1H-pyrazole)

- 333363-79-4(1-Phenyl-5-(trifluoromethyl)-1H-pyrazole)

- 170571-00-3(Hydroxy Celecoxib)

- 544686-21-7(Celecoxib-d)

- 331943-04-5(N-De(4-sulfonamidophenyl)-N’-(4-sulfonamidophenyl) Celecoxib)

- 178975-20-7(Benzenesulfonamide,4-[3-(trifluoromethyl)[1]benzothiopyrano[4,3-c]pyrazol-1(4H)-yl]-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:170569-87-6)Desmethyl Celecoxib

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):160.0/400.0